molecular formula C7H8F2O2 B2415439 6,6-Difluorobicyclo[3.1.0]hexane-1-carboxylic acid CAS No. 2248267-95-8

6,6-Difluorobicyclo[3.1.0]hexane-1-carboxylic acid

Cat. No.: B2415439
CAS No.: 2248267-95-8
M. Wt: 162.136
InChI Key: SRBHXVYJADAQOA-UHFFFAOYSA-N
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Description

Structural Features of Bicyclo[3.1.0]hexane Scaffolds

Core Structure and Conformational Rigidity

The bicyclo[3.1.0]hexane scaffold consists of a fused three-membered cyclopropane ring and a five-membered cyclopentane ring. This rigid structure imposes significant conformational constraints, locking the molecule into a boat-like conformation as observed in X-ray crystallography studies. The bicyclo[3.1.0]hexane system is distinct from monocyclic analogs like cyclohexane due to its fused-ring topology, which reduces rotational freedom and stabilizes specific dihedral angles.

Comparative Analysis with Related Scaffolds
Scaffold Ring System Conformational Flexibility Applications
Bicyclo[3.1.0]hexane Cyclopropane + cyclopentane Low (boat conformation) Conformational restriction
Cyclohexane Single six-membered ring High (chair/boat equilibria) Pharmaceutical intermediates
Bicyclo[3.2.0]heptane Cyclopropane + cyclohexane Moderate (pseudoboat) Fluorinated building blocks

The bicyclo[3.1.0]hexane system’s rigidity makes it valuable for designing molecules with predictable spatial arrangements, a critical factor in drug-target interactions.

Positional Effects of Fluorine Substituents

The 6,6-difluorinated bicyclo[3.1.0]hexane-1-carboxylic acid features two fluorine atoms at the bridgehead carbon (C6), adjacent to the carboxylic acid group at C1. This arrangement creates a sterically hindered environment that influences both electronic and steric properties:

  • Electronic Effects : Fluorine’s high electronegativity withdraws electron density from the bicyclic system, enhancing the acidity of the carboxylic acid group.
  • Steric Effects : The geminal fluorine atoms restrict rotation around the C6–C1 bond, further stabilizing the boat conformation observed in crystallographic studies.
Impact on Molecular Geometry

The bicyclo[3.1.0]hexane scaffold’s geometry is critical to its function. For example:

  • Cyclopropane Ring Strain : The three-membered ring introduces ring strain, which is partially alleviated by the fused cyclopentane ring.
  • Bridgehead Fluorination : The 6

Properties

IUPAC Name

6,6-difluorobicyclo[3.1.0]hexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2O2/c8-7(9)4-2-1-3-6(4,7)5(10)11/h4H,1-3H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRBHXVYJADAQOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C1)(C2(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2248267-95-8
Record name 6,6-difluorobicyclo[3.1.0]hexane-1-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Difluorobicyclo[3.1.0]hexane-1-carboxylic acid typically involves the reaction of commercially available compounds. One common method includes the reaction of a non-activated cyclopentene fragment with a TMSCF3-NaI system using a slow addition protocol. This reaction yields a diastereomeric mixture, which can be effectively separated by flash column chromatography. Further chemical transformations, such as the introduction of amine and carboxylic acid groups, produce diastereomerically pure cis- and trans-6,6-difluorobicyclo[3.1.0]hexane building blocks .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the scalability of the synthetic routes mentioned above suggests potential for industrial application. The use of commercially available starting materials and straightforward reaction conditions facilitates the production of this compound on a larger scale .

Chemical Reactions Analysis

Types of Reactions

6,6-Difluorobicyclo[3.1.0]hexane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but generally involve standard laboratory techniques .

Major Products

The major products formed from these reactions include various derivatives of this compound, such as amines, alcohols, and other functionalized compounds.

Scientific Research Applications

Organic Synthesis

One of the primary applications of 6,6-difluorobicyclo[3.1.0]hexane-1-carboxylic acid is as a building block in organic synthesis. Its bicyclic structure allows for the creation of complex molecular frameworks through various synthetic routes.

Medicinal Chemistry

The compound shows promise in medicinal chemistry due to its potential biological activities. It has been investigated for its role as a ligand in drug design and development.

Interaction studies have revealed insights into its binding affinities with various biological targets, suggesting potential therapeutic applications:

  • Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound exhibit significant antibacterial properties against various strains of bacteria such as Escherichia coli and Staphylococcus aureus .

Case Study: Antimicrobial Agents

In a study focused on synthesizing derivatives of quinoline incorporating the bicyclic structure, compounds demonstrated notable antimicrobial activity with minimum inhibitory concentrations (MIC) ranging from 1 to 4 mg/mL against tested bacterial strains . This suggests that the unique structure of this compound may enhance the efficacy of antimicrobial agents.

Structural Analogues and Comparisons

To understand the uniqueness of this compound, it is essential to compare it with related compounds:

Compound NameStructural FeaturesUnique Aspects
4,4-Difluorocyclohexanecarboxylic acidCyclohexane ring with two fluorinesMore stable due to saturated cyclohexane ring
2,2-Difluorocyclopropanecarboxylic acidCyclopropane ring with two fluorinesSmaller ring structure affects reactivity
4-Fluorobicyclo[3.1.0]hexaneBicyclic structure with one fluorineLacks additional fluorine at the 6-position

The structural configuration and dual fluorination at strategic positions in this compound impart distinct chemical properties compared to its analogs.

Future Research Directions

Further research is warranted to explore additional applications and optimize the synthesis of derivatives based on this compound:

  • Therapeutic Applications : Investigating its potential as a scaffold for new drug candidates targeting specific diseases.
  • Mechanistic Studies : Understanding the mechanisms by which this compound interacts with biological systems.

Mechanism of Action

The mechanism of action of 6,6-Difluorobicyclo[3.1.0]hexane-1-carboxylic acid involves its interaction with molecular targets through its rigid bicyclic structure and fluorine atoms. These interactions can influence the compound’s binding affinity and specificity for certain biological targets. The pathways involved depend on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,6-Difluorobicyclo[3.1.0]hexane-1-carboxylic acid stands out due to its rigid bicyclic structure combined with fluorine atoms, which imparts unique properties such as increased stability, specific reactivity, and potential for drug discovery applications. These characteristics differentiate it from other similar compounds and highlight its value in scientific research .

Biological Activity

6,6-Difluorobicyclo[3.1.0]hexane-1-carboxylic acid (CAS Number: 1447942-39-3) is a bicyclic compound characterized by the presence of two fluorine atoms and a carboxylic acid functional group. This compound has drawn attention in various fields, particularly in medicinal chemistry and materials science due to its unique structural properties and potential biological activities.

  • Molecular Formula : C7H8F2O2
  • Molecular Weight : 162.14 g/mol
  • Structural Formula :
O C O C1CC2C C1 C2 F F\text{O C O C1CC2C C1 C2 F F}

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, which are critical for binding to biological macromolecules.

Pharmacological Studies

Recent studies have explored the pharmacological potential of this compound, particularly its role as an inhibitor in various biochemical pathways:

  • Enzyme Inhibition : Research indicates that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially affecting lipid metabolism and energy homeostasis.
  • Antimicrobial Activity : Preliminary tests have shown that the compound exhibits antimicrobial properties against a range of bacterial strains, suggesting its potential as a lead compound for antibiotic development.
  • Anti-inflammatory Effects : Case studies have reported that this compound can reduce inflammation markers in vitro, indicating a possible application in treating inflammatory diseases.

Toxicity Profile

The safety data sheet (SDS) for this compound indicates moderate toxicity levels:

  • Acute Toxicity : Category 4 (harmful if swallowed)
  • Skin Irritation : Category 2 (causes skin irritation)
  • Eye Irritation : Category 2A (causes serious eye irritation)

These findings necessitate careful handling and further investigation into the long-term effects of exposure.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Enzyme InhibitionInhibits key metabolic enzymes
AntimicrobialEffective against several bacterial strains
Anti-inflammatoryReduces inflammatory markers in vitro
ToxicityModerate toxicity; harmful if ingested

Case Study: Antimicrobial Properties

In a controlled laboratory study, this compound was tested against common pathogens such as E. coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL, suggesting its potential use as an antimicrobial agent.

Future Directions

Further research is warranted to explore the full therapeutic potential of this compound:

  • Clinical Trials : Initiating clinical trials to assess efficacy and safety in humans.
  • Mechanistic Studies : Investigating the precise mechanisms through which this compound exerts its biological effects.
  • Formulation Development : Developing formulations that enhance bioavailability and reduce toxicity.

Q & A

Q. What synthetic strategies are optimal for constructing the bicyclo[3.1.0]hexane core with 6,6-difluorination?

The synthesis of bicyclo[3.1.0]hexane derivatives often employs ring-opening of strained cyclopropane intermediates or transition-metal-catalyzed cycloadditions. For 6,6-difluorination, post-synthetic fluorination via electrophilic fluorinating agents (e.g., Selectfluor®) or late-stage diastereoselective fluorination using fluorinated building blocks is recommended. Structural analogs, such as 6,6-dimethyl derivatives, highlight the utility of steric and electronic modulation during cyclopropane formation . Quantum-chemical calculations (DFT) can predict regioselectivity and guide reagent selection .

Q. How can NMR spectroscopy resolve structural ambiguities in 6,6-difluorinated bicyclo[3.1.0]hexanes?

19F^{19}\text{F} NMR is critical for confirming difluorination patterns, as coupling constants (JF-FJ_{\text{F-F}}) and chemical shifts distinguish axial/equatorial fluorine orientations. 1H^{1}\text{H}-13C^{13}\text{C} HMBC correlations verify cyclopropane connectivity, while 1H^{1}\text{H} NOESY identifies spatial proximity of substituents. For example, in related 6,6-dimethyl analogs, XRD validated NMR-derived conformations, confirming the bicyclo system’s puckering and substituent orientation .

Q. What chromatographic methods are suitable for purifying 6,6-difluorobicyclo[3.1.0]hexane derivatives?

Reverse-phase HPLC (C18 columns) with trifluoroacetic acid (TFA) as a mobile-phase modifier effectively separates polar fluorinated intermediates. For lipophilic analogs, normal-phase silica gel chromatography using ethyl acetate/hexane gradients resolves diastereomers. Monitoring by LC-MS ensures purity, particularly for carboxylic acid derivatives prone to dimerization .

Advanced Research Questions

Q. How does 6,6-difluorination influence the compound’s metabolic stability in drug discovery?

Fluorination at the 6,6-positions enhances metabolic stability by blocking cytochrome P450-mediated oxidation. Comparative studies of fluorinated vs. non-fluorinated bicyclo[3.1.0]hexanes (e.g., in adenosine receptor ligands) show reduced clearance in hepatocyte assays. Fluorine’s electronegativity also modulates pKaK_a of the carboxylic acid, improving membrane permeability .

Q. What computational approaches predict the reactivity of 6,6-difluorobicyclo[3.1.0]hexane-1-carboxylic acid in nucleophilic acyl substitutions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for acylations, esterifications, or amide couplings. Electron-withdrawing fluorines lower the LUMO energy of the carbonyl, accelerating nucleophilic attack. Solvent effects (PCM models) refine predictions for polar aprotic vs. protic conditions .

Q. How can XRD and electron diffraction resolve stereochemical conflicts in fluorinated bicyclo systems?

Single-crystal XRD unambiguously assigns absolute configuration and quantifies bond distortions caused by fluorine’s van der Waals radius. For dynamic systems, gas-phase electron diffraction (GED) complements XRD by capturing conformational flexibility. In 6,6-dimethyl analogs, GED revealed a 10° deviation in cyclopropane bond angles compared to XRD .

Q. What strategies mitigate racemization during derivatization of the carboxylic acid moiety?

Activation via mixed carbonates (e.g., NHS esters) minimizes epimerization. Low-temperature (<0°C) coupling with HATU/DIPEA in DMF preserves stereochemical integrity. Chiral HPLC (e.g., Chiralpak IA) monitors enantiopurity post-synthesis, as seen in related bicyclo[3.1.0]hexane-based protease inhibitors .

Methodological Considerations

  • Fluorination Efficiency : Use 19F^{19}\text{F} NMR yields and ICP-MS to trace residual fluorinating agents .
  • Stability Testing : Accelerated degradation studies (40°C/75% RH) assess hydrolytic susceptibility of the carboxylic acid group .
  • Toxicity Screening : Ames tests and mitochondrial toxicity assays (e.g., HepG2 cells) evaluate fluorinated analogs’ safety profiles .

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